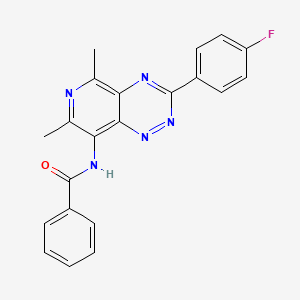
N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-benzamide is a useful research compound. Its molecular formula is C21H16FN5O and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrido(3,4-e)(1,2,4)triazine core with a fluorophenyl substituent and two methyl groups at positions 5 and 7. Its molecular formula is C14H11FN4 with a molecular weight of approximately 254.26 g/mol . The unique electronic and spatial properties imparted by these substitutions contribute to its biological activity.
Research indicates that the compound may exert its biological effects through several pathways:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit poly (ADP-ribose) polymerase (PARP) activity, which is critical in DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells .
- Antitumor Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated significant efficacy against human breast cancer cells with IC50 values indicating potent activity .
Antitumor Efficacy
The antitumor activity of this compound was assessed through cell viability assays using the MCF-7 breast cancer cell line. A summary of findings from related studies is presented in Table 1.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 8b | MCF-7 | 5.56 | PARP Inhibition |
| 10b | MCF-7 | 11.79 | Apoptosis Induction |
| 10d | MCF-7 | 8.57 | DNA Repair Inhibition |
Table 1: Antitumor efficacy of related compounds against MCF-7 cells.
Cytotoxicity Studies
Cytotoxicity studies have shown that the compound significantly reduces cell viability in a dose-dependent manner. The results from various studies indicate that the compound's structure plays a crucial role in enhancing its cytotoxic effects against tumor cells.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Study on PARP Inhibitors : A study indicated that compounds similar to this compound inhibited PARP1 catalytic activity effectively, enhancing apoptosis markers like CASPASE 3/7 .
- Antifungal and Antibacterial Activity : Other derivatives have shown promising antifungal and antibacterial properties through mechanisms involving cell wall disruption and inhibition of nucleic acid synthesis .
Properties
CAS No. |
121845-84-9 |
|---|---|
Molecular Formula |
C21H16FN5O |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)-5,7-dimethylpyrido[3,4-e][1,2,4]triazin-8-yl]benzamide |
InChI |
InChI=1S/C21H16FN5O/c1-12-17-19(26-27-20(24-17)14-8-10-16(22)11-9-14)18(13(2)23-12)25-21(28)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,25,28) |
InChI Key |
MZAJNFCBMONLLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C(=N1)C)NC(=O)C3=CC=CC=C3)N=NC(=N2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















